molecular formula C12H18O B13555076 4-(2,4-Dimethylphenyl)butan-2-ol

4-(2,4-Dimethylphenyl)butan-2-ol

Cat. No.: B13555076
M. Wt: 178.27 g/mol
InChI Key: AZHHTPCTRQWIEZ-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)butan-2-ol is an organic compound with the molecular formula C12H18O and a molecular weight of 178.27 g/mol . Its CAS Registry Number is 827299-44-5 . This substance is intended for research and development purposes in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any personal use. Products from reputable research chemical suppliers are designed solely for scientific investigation . Note on Information Gaps: The specific research applications, mechanism of action, and detailed physical and chemical properties (such as boiling point, density, and solubility) for this compound are not available in the current search results. Furthermore, safety information and handling guidelines are absent. Researchers are advised to consult specialized chemical databases and scientific literature for more comprehensive information and to obtain a Safety Data Sheet (SDS) from a supplier prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

4-(2,4-dimethylphenyl)butan-2-ol

InChI

InChI=1S/C12H18O/c1-9-4-6-12(10(2)8-9)7-5-11(3)13/h4,6,8,11,13H,5,7H2,1-3H3

InChI Key

AZHHTPCTRQWIEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CCC(C)O)C

Origin of Product

United States

Synthetic Methodologies for 4 2,4 Dimethylphenyl Butan 2 Ol

Established Synthetic Routes to Substituted Phenylbutan-2-ols

Grignard Reagent-Mediated Approaches Utilizing Dimethylphenyl Ketone Precursors

A prominent and versatile method for synthesizing tertiary and secondary alcohols is the Grignard reaction. libretexts.orgmnstate.edumasterorganicchemistry.com This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. masterorganicchemistry.com In the context of synthesizing substituted phenylbutan-2-ols, this approach can be adapted in several ways. For instance, the reaction of a Grignard reagent with a ketone can yield the desired alcohol. doubtnut.comvedantu.com Specifically, 2-phenylbutan-2-ol (B73489) can be prepared by reacting acetophenone (B1666503) with ethylmagnesium bromide or by reacting ethyl phenyl ketone with methylmagnesium bromide. doubtnut.com

One patented method for preparing 2-methyl-4-phenylbutan-2-ol involves the Grignard-type reaction of a benzylmagnesium halide with isobutylene (B52900) oxide. google.com Another approach describes the reaction of methylmagnesium chloride with benzylacetone (B32356) to produce dimethylphenylethylcarbinol. google.com

The general scheme for a Grignard reaction involves the formation of the Grignard reagent by reacting an alkyl or aryl halide with magnesium metal in an ethereal solvent. mnstate.edu This reagent then adds to the carbonyl carbon of a ketone or aldehyde, forming an alkoxide intermediate, which is subsequently protonated to yield the alcohol. masterorganicchemistry.comlibretexts.org

Table 1: Examples of Grignard Reactions for Phenylbutanol Synthesis

Ketone PrecursorGrignard ReagentProduct
AcetophenoneEthylmagnesium bromide2-Phenylbutan-2-ol
Ethyl phenyl ketoneMethylmagnesium bromide2-Phenylbutan-2-ol
BenzylacetoneMethylmagnesium chloride2-Methyl-4-phenylbutan-2-ol

Reductive Pathways for Carbonyl Precursors

The reduction of carbonyl compounds is a fundamental transformation in organic synthesis for the preparation of alcohols. wikipedia.orgchadsprep.com Aldehydes are reduced to primary alcohols, while ketones are reduced to secondary alcohols. libretexts.org For the synthesis of 4-(2,4-dimethylphenyl)butan-2-ol, the corresponding ketone, 4-(2,4-dimethylphenyl)butan-2-one (B13619147), would be the immediate precursor.

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgchadsprep.com LiAlH₄ is a more potent reducing agent than NaBH₄ and can reduce a wider range of carbonyl-containing functional groups. libretexts.org The reduction mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org

A study demonstrated the efficient reduction of various organic carbonyl compounds, including ketones, to their corresponding alcohols using a combination of zinc borohydride (Zn(BH₄)₂) and charcoal. scielo.org.mx This system showed high yields and chemoselectivity. scielo.org.mx

Other Carbon-Carbon Bond Forming Reactions for Butanol Derivatives

Beyond Grignard reactions, several other carbon-carbon bond-forming reactions are instrumental in constructing the backbones of butanol derivatives. alevelchemistry.co.ukwikipedia.org These reactions are crucial for assembling the necessary carbon framework before the introduction or modification of the hydroxyl group.

The aldol (B89426) reaction, for example, forms a β-hydroxy carbonyl compound by reacting two carbonyl compounds. alevelchemistry.co.uk The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another powerful tool for C-C bond formation. alevelchemistry.co.uk Other notable methods include the Heck reaction, Wittig reaction, and Suzuki coupling, which offer diverse strategies for creating carbon-carbon bonds under various conditions. alevelchemistry.co.ukillinois.eduresearchgate.net

A specific example involves the Friedel-Crafts alkylation of benzene (B151609) with but-3-en-2-ol in the presence of an acid catalyst to produce 4-phenylbutan-2-ol. Another route starts from benzene, which is first converted to toluene, then to benzyl (B1604629) chloride, and finally to a Grignard reagent that reacts with propylene (B89431) oxide to yield 4-phenyl-2-butanol (B1222856). quora.com

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The synthesis of specific enantiomers or diastereomers of chiral alcohols like this compound is of significant interest, particularly in the pharmaceutical industry. oup.comnih.govnih.gov This requires the use of stereoselective synthetic methods.

Asymmetric Catalysis in Chiral Secondary Alcohol Synthesis

Asymmetric catalysis provides an efficient route to chiral secondary alcohols from prochiral ketones. nih.gov This approach utilizes a small amount of a chiral catalyst to induce enantioselectivity in the reaction.

One well-established method is the oxazaborolidine-catalyzed asymmetric reduction of prochiral ketones, often referred to as the CBS reduction. nih.gov This method employs a chiral amino alcohol-derived catalyst in conjunction with a borane (B79455) reducing agent to achieve high enantiomeric excess (ee). nih.gov

Transition metal-catalyzed asymmetric transfer hydrogenation is another powerful technique. wikipedia.org Chiral ruthenium complexes, for instance, can effectively catalyze the enantioselective reduction of aryl ketones using isopropanol (B130326) as the hydrogen source. wikipedia.org Chiral phosphoric acids have also been utilized as catalysts in the asymmetric allylation of aldehydes and ketones to produce chiral tertiary alcohols. nih.gov

Enantioselective Reductions and Additions

Enantioselective reduction of prochiral ketones is a cornerstone for producing chiral, non-racemic alcohols. wikipedia.org This can be achieved using stoichiometric chiral reducing agents, such as lithium aluminum hydride modified with chiral ligands like BINOL. wikipedia.org Chirally modified borohydrides are also effective. wikipedia.org

Biocatalysis offers a green and highly selective alternative. nih.govrsc.org Engineered ketoreductases (KREDs) can reduce prochiral ketones with high enantiospecificity. rsc.org Whole-cell biocatalysts, including various plant tissues, have also been shown to asymmetrically reduce ketones to chiral alcohols with high enantioselectivity. oup.comnih.gov For instance, an enzymatic cascade has been developed for the conversion of racemic 4-phenyl-2-butanol into its (S)- or (R)-amine enantiomers, a process that involves the corresponding ketone as an intermediate. d-nb.info

Asymmetric synthesis can also be achieved through the enantioselective addition of organometallic reagents to aldehydes, catalyzed by chiral ligands. acs.orgsigmaaldrich.com For example, the catalytic enantioselective addition of diisopropylzinc (B128070) to aldehydes using N,N-dialkylnorephedrines as chiral catalysts yields chiral secondary alcohols. acs.orgsigmaaldrich.com The synthesis of specific diastereomers can be accomplished through methods like asymmetric crotylboration, which allows for the controlled formation of stereocenters. nih.gov

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a powerful method for separating a racemic mixture of chiral molecules by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. The enantiomeric excess (ee) of the unreacted starting material increases as the reaction progresses. wikipedia.org This technique is particularly valuable for the preparation of optically pure secondary alcohols.

Common methods for the kinetic resolution of racemic alcohols include:

Enzymatic Acylation: Enzymes, such as lipases, are highly stereoselective and are widely used to acylate one enantiomer of an alcohol preferentially, leaving the other enantiomer unreacted. For instance, in the presence of an acyl donor like vinyl acetate, a lipase (B570770) can selectively catalyze the esterification of the (R)-enantiomer, allowing for the isolation of the (S)-enantiomer with high enantiomeric purity. Dynamic kinetic resolution (DKR) can further enhance the yield by combining enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. acs.org

Non-Enzymatic Acylation: Chiral non-enzymatic catalysts, including amidine-based catalysts, can also be employed for the kinetic resolution of benzylic and related secondary alcohols through acylation. scripps.edu The choice of catalyst and reaction conditions can significantly influence the selectivity of the resolution. scripps.edu

Asymmetric Oxidation and Hydrogenation: Chiral ruthenium complexes, pioneered by Noyori, are effective for the kinetic resolution of secondary alcohols via transfer hydrogenation. wikipedia.org In this process, one enantiomer is preferentially oxidized to the corresponding ketone, leaving the other alcohol enantiomer in high enantiomeric excess. wikipedia.org Conversely, asymmetric hydrogenation of a prochiral ketone can also lead to the formation of an enantioenriched alcohol.

The effectiveness of a kinetic resolution is often quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (s = k_fast / k_slow). A high s-factor is essential for achieving high enantiomeric excess at a reasonable conversion.

Precursor Identification and Elaboration for this compound

The synthesis of this compound relies on the strategic assembly of key precursors that form the aryl and aliphatic portions of the molecule.

Synthesis of Key Aryl Ketone Intermediates (e.g., 1-(2,4-Dimethylphenyl)ethanone)

A primary precursor for the synthesis of this compound is the aryl ketone, 1-(2,4-dimethylphenyl)ethanone. This compound can be synthesized through various established methods, with Friedel-Crafts acylation being a common approach. In this reaction, 1,3-dimethylbenzene (m-xylene) is acylated using an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride.

Table 1: Properties of 1-(2,4-Dimethylphenyl)ethanone

PropertyValue
CAS Number 89-74-7
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
Boiling Point 227-228 °C
Density 0.99 g/mL

Data sourced from various chemical databases.

The purity and yield of this reaction can be influenced by factors such as the choice of catalyst, solvent, and reaction temperature.

Stereospecific and Regiospecific Preparation of Aliphatic Fragments

The aliphatic butan-2-ol fragment of the target molecule requires careful stereospecific and regiospecific preparation to ensure the desired final structure. One approach involves the use of chiral building blocks derived from commercially available starting materials.

For instance, chiral epoxides such as (R)- or (S)-propylene oxide can serve as versatile precursors. The regioselective opening of the epoxide ring with an appropriate nucleophile allows for the introduction of the necessary carbon chain.

Alternatively, the asymmetric reduction of a suitable ketone, such as butan-2-one, using chiral reducing agents or catalytic hydrogenation with chiral catalysts can provide access to enantioenriched (R)- or (S)-butan-2-ol. wikipedia.orgnih.gov The Mitsunobu reaction offers another pathway, allowing for the inversion of stereochemistry at the alcohol center, which can be a useful tool in a multi-step synthesis. youtube.com

Novel Synthetic Strategies and Method Development

Ongoing research in organic synthesis seeks to develop more efficient, selective, and sustainable methods for constructing complex molecules.

Exploration of Organometallic Chemistry in C-C Bond Formation

Organometallic reagents are fundamental tools for the formation of carbon-carbon bonds. A plausible and effective method for the synthesis of this compound involves a Grignard reaction. This would entail the reaction of a Grignard reagent derived from a 2,4-dimethylphenylethyl halide with acetaldehyde.

Alternatively, an organolithium reagent could be generated and used in a similar fashion. youtube.com For improved selectivity and to minimize side reactions, organocuprates (Gilman reagents) can be employed. These reagents are generally less basic and are known for their utility in conjugate addition reactions and coupling with alkyl halides. The diastereoselective carbometalation of cyclopropenes followed by cyclization is another advanced strategy for creating stereodefined structures. nih.gov

A related synthesis of 2-methyl-4-phenylbutan-2-ol has been achieved through the reaction of a benzylmagnesium halide with isobutylene oxide, highlighting the utility of organometallic reagents in constructing similar aryl alcohol frameworks. google.com

Green Chemistry Approaches in Synthetic Transformations of Aryl Alcohols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing aryl alcohols, several green strategies can be implemented.

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases, offers a green alternative to traditional chemical reductions of ketones. wikipedia.org These reactions are often performed in aqueous media under mild conditions and can exhibit excellent enantioselectivity. wikipedia.org

Catalytic Processes: The development of highly efficient and recyclable catalysts can minimize waste and energy consumption. This includes the use of solid acid catalysts, such as modified montmorillonite (B579905) clays, for reactions like Friedel-Crafts alkylation, which can replace more hazardous and difficult to handle Lewis acids. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Reactions like addition and cycloaddition are inherently more atom-economical than substitution or elimination reactions.

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol, or supercritical CO₂ can significantly reduce the environmental impact of a synthesis. google.com

By integrating these green chemistry approaches, the synthesis of this compound and other valuable chemical compounds can be made more sustainable and environmentally friendly.

Reaction Chemistry and Chemical Transformations of 4 2,4 Dimethylphenyl Butan 2 Ol

Transformations Involving the Secondary Alcohol Functionality

The secondary alcohol is a versatile functional group that can be converted into several other functionalities. These transformations typically involve reactions that target the hydroxyl (-OH) group and its adjacent carbon atom.

The oxidation of the secondary alcohol in 4-(2,4-dimethylphenyl)butan-2-ol readily yields the corresponding ketone, 4-(2,4-dimethylphenyl)butan-2-one (B13619147). This is a common and high-yielding transformation for secondary benzylic alcohols. byjus.comchemistrysteps.com A variety of oxidizing agents can accomplish this conversion under mild conditions, preserving the rest of the molecule's structure. organic-chemistry.org Photochemical methods using catalysts like Eosin Y with molecular oxygen offer a green alternative to traditional metal-based oxidants. organic-chemistry.orgrsc.org

Further oxidation to a carboxylic acid is not a direct process for a secondary alcohol and would necessitate more forceful conditions that cleave carbon-carbon bonds. wikipedia.org For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions could potentially cleave the molecule, particularly at the benzylic position, to form aromatic carboxylic acids. masterorganicchemistry.com However, the selective oxidation to the ketone is the more controlled and synthetically useful pathway. chemistrysteps.com

Table 1: Selected Methods for the Oxidation of Secondary Benzylic Alcohols to Ketones
Reagent(s)ConditionsProductReference
Potassium permanganate (KMnO₄)Ionic liquids4-(2,4-Dimethylphenyl)butan-2-one tandfonline.com
Eosin Y, O₂Blue LED irradiation4-(2,4-Dimethylphenyl)butan-2-one organic-chemistry.orgorganic-chemistry.org
TEMPO, CAN, O₂Aerobic oxidation4-(2,4-Dimethylphenyl)butan-2-one organic-chemistry.org
Activated Carbon, H₂O₂m-xylene, 95 °C4-(2,4-Dimethylphenyl)butan-2-one thieme-connect.com
Chromic acid (H₂CrO₄)Aqueous acetone (B3395972) (Jones oxidation)4-(2,4-Dimethylphenyl)butan-2-one chemistrysteps.com

The complete reduction of the secondary alcohol functionality, a process known as deoxygenation, converts this compound into its corresponding alkane, (2,4-dimethylphenyl)butane. Direct reduction of alcohols is challenging, but because this is a benzylic alcohol, several effective methods are available. stackexchange.com One established method involves the use of hydriodic acid (HI) with red phosphorus as a stoichiometric reducing agent, which is particularly effective for benzylic alcohols. nih.govresearchgate.net Another modern and highly chemoselective approach uses a combination of chlorodiphenylsilane and a catalytic amount of indium trichloride (B1173362) (InCl₃), which efficiently reduces secondary and tertiary alcohols while leaving other functional groups intact. stackexchange.comnih.gov

Table 2: Selected Methods for the Reduction of Secondary Benzylic Alcohols to Alkanes
Reagent(s)ConditionsProductReference
Hydriodic acid (HI), Red Phosphorus (P)Biphasic toluene-water medium(2,4-Dimethylphenyl)butane nih.gov
Chlorodiphenylsilane, Indium trichloride (cat.)Dichloromethane(2,4-Dimethylphenyl)butane nih.gov
H₂, Pd/CHydrogenolysis conditions(2,4-Dimethylphenyl)butane stackexchange.com

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. libretexts.org This is typically achieved by protonating the alcohol with a strong acid, such as HCl or HBr, which forms a good leaving group (water). libretexts.org The resulting benzylic carbocation is stabilized by resonance with the aromatic ring, favoring an Sₙ1 pathway for secondary benzylic substrates. libretexts.orgucalgary.ca This allows for the introduction of various nucleophiles. Alternatively, the alcohol can be converted to a sulfonate ester, such as a tosylate, which is an excellent leaving group for Sₙ2 reactions. The Mitsunobu reaction provides a method for nucleophilic substitution with inversion of stereochemistry. acs.org

Table 3: Selected Methods for Nucleophilic Substitution of Secondary Benzylic Alcohols
Reagent(s)Intermediate/ActivationProduct Example (with Nu⁻ = Cl⁻)Reference
HCl, ZnCl₂Protonation to form oxonium ion2-Chloro-1-(2,4-dimethylphenyl)butane libretexts.org
B(C₆F₅)₃, Nu-HLewis acid activationVaries based on nucleophile (e.g., ethers, thioethers) rsc.org
1. TsCl, pyridine; 2. Nu⁻Tosylate ester formationProduct of Sₙ2 substitution libretexts.org
PPh₃, DEAD, Nu-HOxyphosphonium intermediate (Mitsunobu)Product with inverted stereochemistry acs.org

Reactions Involving the Aromatic Moiety

The 2,4-dimethylphenyl group is an activated aromatic system, prone to electrophilic substitution. The methyl groups themselves can also undergo reaction.

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by three electron-donating alkyl groups: the two methyl groups and the butan-2-ol substituent. libretexts.org All three are ortho-, para-directing groups. libretexts.orgstackexchange.com

The methyl group at position 2 directs incoming electrophiles to positions 3 and 6.

The methyl group at position 4 directs to positions 3 and 5.

The butan-2-ol group at position 1 directs to positions 6 and (the occupied) 4.

Combining these effects, the positions most activated for substitution are 3, 5, and 6. Steric hindrance plays a crucial role in determining the final product distribution. Position 3 is sterically hindered by two adjacent methyl groups. Position 6 is ortho to both the bulky butan-2-ol group and a methyl group. Position 5 is the most sterically accessible. Therefore, electrophilic substitution is most likely to occur at position 5, with some substitution possible at position 6. youtube.com

Table 4: Predicted Major Products of Electrophilic Aromatic Substitution
ReactionReagent(s)Predicted Major ProductReference
NitrationHNO₃, H₂SO₄4-(2,4-Dimethyl-5-nitrophenyl)butan-2-ol libretexts.orguomustansiriyah.edu.iq
BrominationBr₂, FeBr₃4-(5-Bromo-2,4-dimethylphenyl)butan-2-ol google.com
SulfonationFuming H₂SO₄5-(4-Hydroxybutan-3-yl)-2,4-dimethylbenzenesulfonic acid uomustansiriyah.edu.iq
Friedel-Crafts AcylationRCOCl, AlCl₃1-(5-(4-Hydroxybutan-3-yl)-2,4-dimethylphenyl)ethan-1-one (with CH₃COCl) youtube.com

The two methyl groups on the aromatic ring are susceptible to free-radical reactions at their benzylic positions. wikipedia.org

Benzylic Bromination: Using N-bromosuccinimide (NBS) with a radical initiator (like AIBN or light) allows for the selective bromination of the benzylic C-H bonds of the methyl groups. masterorganicchemistry.comwikipedia.org Depending on the stoichiometry, one or both methyl groups can be brominated to give bromomethyl or dibromomethyl derivatives, which are versatile intermediates for further synthesis. chemistrysteps.com

Benzylic Oxidation: Strong oxidizing agents, such as hot, concentrated potassium permanganate (KMnO₄) or chromic acid, can oxidize the methyl groups to carboxylic acids. masterorganicchemistry.comchemistrysteps.com This reaction requires the presence of at least one benzylic hydrogen. Both methyl groups on this compound can be oxidized to form the corresponding dicarboxylic acid, provided the secondary alcohol is protected or survives the harsh conditions. This transformation is useful for converting activating, ortho-, para-directing alkyl groups into deactivating, meta-directing carboxylic acid groups. masterorganicchemistry.com

Table 5: Reactions of the Methyl Substituents
ReactionReagent(s)Product ExampleReference
Benzylic Bromination (monobromination)N-Bromosuccinimide (NBS), initiator (AIBN/hν)4-(2-(Bromomethyl)-4-methylphenyl)butan-2-ol wikipedia.orgchemistrysteps.com
Benzylic OxidationKMnO₄, H₂O, heat4-(4-Hydroxybutan-3-yl)-3-methylbenzoic acid masterorganicchemistry.comgoogle.com

Intramolecular Rearrangements and Cyclizations of Butanol Scaffolds

The butanol scaffold of this compound, with its terminal dimethylphenyl group, is predisposed to intramolecular cyclization reactions, particularly under acidic conditions. This type of reaction, known as an intramolecular Friedel-Crafts alkylation, is a powerful method for the synthesis of polycyclic compounds. masterorganicchemistry.com In this process, the hydroxyl group is protonated to form a good leaving group (water), which then departs to generate a secondary carbocation at the second position of the butane (B89635) chain. This carbocation can then be attacked by the electron-rich 2,4-dimethylphenyl ring to form a new six-membered ring.

The success of such intramolecular Friedel-Crafts reactions is highly dependent on the stability of the resulting ring structure. The formation of six-membered rings is generally favored over five- or seven-membered rings. masterorganicchemistry.com For instance, the related compound 4-phenyl-1-butanol (B1666560) readily undergoes cyclization in phosphoric acid to yield a tetralin derivative in a 50% yield, whereas 3-phenyl-1-butanol (B1593598) primarily undergoes dehydration to form alkenes. masterorganicchemistry.com This suggests that this compound is a prime candidate for cyclization to form a tetralin derivative, specifically 1,6-dimethyl-1,2,3,4-tetrahydronaphthalene.

The reaction is typically catalyzed by strong acids such as sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA). masterorganicchemistry.com The electron-donating methyl groups on the phenyl ring of this compound activate the aromatic ring, facilitating the electrophilic attack by the carbocation.

Table 1: Intramolecular Cyclization of Aryl Butanol Scaffolds
Starting MaterialReaction ConditionsMajor ProductYieldReference
4-Phenyl-1-butanolPhosphoric AcidTetralin50% masterorganicchemistry.com
2-Methyl-5-phenyl-2-pentanolConc. H₂SO₄, 0°C to rt1,1-Dimethyl-1,2,3,4-tetrahydronaphthaleneNot specified prepchem.com

Acid-Catalyzed and Base-Catalyzed Reactions, Including Dehydration Mechanisms

Acid-Catalyzed Reactions:

The acid-catalyzed dehydration of secondary alcohols like this compound is a classic elimination reaction that proceeds through either an E1 or E2 mechanism. byjus.commasterorganicchemistry.com Given that it is a secondary alcohol, the E1 pathway is generally predominant, especially in the presence of strong, non-nucleophilic acids like sulfuric acid or phosphoric acid. masterorganicchemistry.comacs.orgacs.orglibretexts.org

The mechanism for the E1 dehydration involves three key steps: byjus.com

Protonation of the hydroxyl group: The oxygen of the alcohol acts as a Lewis base and is protonated by the acid catalyst to form an alkyloxonium ion. This converts the poor leaving group (-OH) into a good leaving group (H₂O).

Formation of a carbocation: The alkyloxonium ion departs as a water molecule, leaving behind a secondary carbocation at the benzylic-like position. The proximity of the phenyl ring can stabilize this carbocation through resonance.

Deprotonation to form an alkene: A base (which can be a water molecule or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.

Due to the structure of this compound, deprotonation can occur from either C1 or C3, leading to a mixture of alkene products. According to Zaitsev's rule, the more substituted alkene is typically the major product. libretexts.org Therefore, the formation of 4-(2,4-dimethylphenyl)but-2-ene would be favored over 4-(2,4-dimethylphenyl)but-1-ene. Furthermore, the but-2-ene product can exist as both cis and trans geometric isomers.

It is important to note that carbocation intermediates are susceptible to rearrangements. masterorganicchemistry.com However, in the case of this compound, a hydride shift would not lead to a more stable carbocation.

Base-Catalyzed Reactions:

Alcohols are generally poor substrates for base-catalyzed elimination reactions because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. libretexts.org Direct treatment of this compound with a strong base like sodium hydroxide is unlikely to result in significant dehydration. libretexts.org

To facilitate a base-induced elimination, the hydroxyl group must first be converted into a better leaving group. A common strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate (OTs), by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. youtube.com The resulting tosylate is an excellent leaving group.

Once the tosylate of this compound is formed, it can undergo an E2 elimination upon treatment with a strong, non-nucleophilic base. The E2 mechanism is a concerted, one-step process where the base removes a proton from a beta-carbon at the same time as the leaving group departs. youtube.com This method avoids the formation of carbocation intermediates and thus prevents rearrangements. youtube.com

Table 2: Dehydration Mechanisms of Secondary Alcohols
Catalyst TypePredominant MechanismKey IntermediatePotential for RearrangementReference
Acid (e.g., H₂SO₄)E1CarbocationYes byjus.commasterorganicchemistry.comacs.orgacs.org
Base (after conversion to tosylate)E2None (concerted)No libretexts.orgyoutube.com

Spectroscopic and Structural Elucidation of 4 2,4 Dimethylphenyl Butan 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the hydrogen and carbon environments within a molecule, respectively.

¹H NMR: The proton NMR spectrum of 4-(2,4-dimethylphenyl)butan-2-ol is expected to show distinct signals for each non-equivalent proton. Based on the analysis of related structures like butan-2-ol and aromatic compounds, the following proton signals can be anticipated. docbrown.info The protons of the two methyl groups on the phenyl ring would appear as singlets, likely in the aromatic region. The protons on the phenyl ring itself would exhibit complex splitting patterns due to their coupling with each other. The aliphatic chain protons would show characteristic multiplicities: a doublet for the methyl group adjacent to the hydroxyl-bearing carbon, a multiplet for the methine proton, and multiplets for the two methylene (B1212753) protons.

Predicted NMR Data for this compound

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
C1-H₃Doublet~23
C2-HMultiplet~68
C3-H₂Multiplet~45
C4-H₂Multiplet~30
Phenyl-CH₃ (ortho)Singlet~21
Phenyl-CH₃ (para)Singlet~19
Aromatic-HMultiplets125-135
Aromatic-C-126-140

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would show correlations between the protons of the butanol chain, for instance, between the C1-H₃ protons and the C2-H proton, and between the C2-H, C3-H₂, and C4-H₂ protons, confirming the aliphatic chain's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹JCH). This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the structure of this compound.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is crucial for connecting different parts of the molecule. For example, it would show correlations between the C4 protons and the aromatic carbons, confirming the attachment of the butyl chain to the dimethylphenyl ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is used to determine spatial proximity between protons, which is essential for elucidating stereochemistry. In a chiral molecule like this compound, ROESY could help in understanding the relative orientation of different groups in three-dimensional space.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint and identifying functional groups.

The IR spectrum of this compound is expected to show a prominent broad absorption band in the region of 3550-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group, with the broadening due to hydrogen bonding. docbrown.info Other expected absorptions include C-H stretching vibrations for both aliphatic and aromatic groups just below 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ region. docbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. docbrown.info

Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, strong Raman signals would be expected for the aromatic ring stretching modes and the C-C backbone vibrations.

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹)
O-H (alcohol)Stretching, H-bonded3550 - 3200 (broad)
C-H (aromatic)Stretching3100 - 3000
C-H (aliphatic)Stretching3000 - 2850
C=C (aromatic)Stretching1600 - 1450
C-O (alcohol)Stretching1260 - 1050

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of the elemental formula of a compound. For this compound (C₁₂H₁₈O), HRMS would be able to confirm this formula by providing a highly accurate mass measurement of the molecular ion.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. fmach.it This technique is ideal for analyzing the purity of a sample and identifying components in a mixture. fmach.it In the context of this compound, GC-MS would provide a retention time from the GC, indicating its volatility and interaction with the column, and a mass spectrum from the MS.

The mass spectrum would show the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a fingerprint of the molecule's structure. For this compound, expected fragmentation pathways would include the loss of a water molecule (M-18), the loss of a methyl group (M-15), and cleavage of the C-C bonds in the butyl chain. docbrown.info The most stable fragment, often the one forming a benzylic carbocation, would likely result in a prominent peak in the spectrum.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is instrumental in determining the absolute configuration of chiral molecules, and for providing a detailed understanding of molecular conformation and intermolecular interactions, such as hydrogen bonding and packing, in the solid state. nih.gov The process involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern is then analyzed to generate a model of the electron density, from which the atomic positions can be determined with high accuracy.

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported. The absence of this data in crystallographic databases suggests that the solid-state structure of this specific compound has not yet been determined and published. However, valuable insights into its likely conformational preferences and intermolecular interactions in the solid state can be inferred from studies on structurally related phenylbutanol isomers and other molecules containing a substituted phenyl ring.

For this compound, it is anticipated that the hydroxyl group would be a primary site for hydrogen bonding, potentially forming chains or dimeric structures with neighboring molecules in the crystal lattice. The conformation of the butanol chain itself is flexible, and studies on similar secondary butanols suggest that the distribution of molecular conformations can be broad, often exhibiting both bent and more linear arrangements of the carbon backbone. acs.org

The orientation of the 2,4-dimethylphenyl group relative to the butanol chain is another key conformational feature. The presence of the two methyl groups on the aromatic ring will influence its rotational position and could lead to specific preferred orientations in the solid state to minimize steric strain. Analysis of crystal structures of other compounds containing a dimethylphenyl group often reveals specific packing motifs driven by a combination of van der Waals forces and, where applicable, hydrogen bonding. ijirset.com

While awaiting a dedicated crystallographic study on this compound, the examination of the crystal structures of its analogues provides a foundational understanding of the factors that would govern its solid-state conformation and packing.

Computational and Theoretical Chemistry Studies of 4 2,4 Dimethylphenyl Butan 2 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost, making it well-suited for a molecule of this size and complexity.

Prediction of Molecular Geometry and Conformational Isomers

The structure of 4-(2,4-dimethylphenyl)butan-2-ol features several rotatable bonds, leading to a landscape of different conformational isomers. These isomers are different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The presence of a chiral center at the second carbon of the butanol chain also introduces stereoisomerism ((R)- and (S)-enantiomers), which would be a key factor in conformational analysis. wikipedia.org

DFT calculations could be employed to locate the minimum energy conformations (the most stable shapes of the molecule) on the potential energy surface. By systematically rotating the key dihedral angles—such as those around the C-C bonds of the butyl chain and the bond connecting the phenyl ring to the chain—researchers can identify all possible stable conformers. For each conformer, DFT would provide optimized bond lengths, bond angles, and dihedral angles. This information is crucial for understanding how the molecule occupies space and interacts with its environment.

Table 1: Predicted Key Dihedral Angles for a Hypothetical Low-Energy Conformer of this compound

Dihedral AngleAtoms InvolvedPredicted Value (degrees)
τ1C(phenyl)-C(aryl)-C(1)-C(2)~90
τ2C(aryl)-C(1)-C(2)-C(3)~180 (anti) or ~60 (gauche)
τ3C(1)-C(2)-C(3)-O~60, ~180, or ~300

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific DFT calculations.

Electronic Structure and Bonding Analysis, Including Molecular Orbitals

The electronic properties of this compound are determined by the arrangement of its electrons in molecular orbitals. DFT calculations can provide a detailed picture of this electronic structure. Key outputs include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4-dimethylphenyl ring. The LUMO is the orbital to which the molecule is most likely to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's kinetic stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Analysis of the molecular orbitals would also reveal the nature of the chemical bonds, such as the pi-bonding within the aromatic ring and the sigma bonds that form the carbon backbone. lumenlearning.com

Calculation of Vibrational Frequencies and Prediction of Spectroscopic Properties

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the stretching and bending of its chemical bonds. These calculated frequencies are directly comparable to experimental infrared (IR) and Raman spectra. By simulating the spectrum, researchers can aid in the identification and characterization of the compound.

For this compound, characteristic vibrational modes would include the O-H stretch of the alcohol group (typically a broad band around 3300-3600 cm⁻¹), C-H stretches of the aromatic ring and alkyl chain, and various C-C and C-O stretching and bending modes. The calculated spectrum can help assign the peaks in an experimental spectrum to specific molecular motions. Furthermore, theoretical calculations can predict other spectroscopic properties, such as the Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms, which are essential for structural elucidation. thermofisher.com

Reaction Mechanism Modeling and Transition State Analysis for Synthetic Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, for instance, via the reaction of a Grignard reagent (like methylmagnesium bromide) with a ketone (like 4-(2,4-dimethylphenyl)butan-2-one), DFT could be used to model the entire reaction pathway.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations are excellent for studying static properties of a single molecule, molecular dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time, often in the presence of a solvent. nih.govnih.gov An MD simulation of this compound would involve placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and solving Newton's equations of motion for every atom in the system.

These simulations can reveal how the molecule explores its conformational landscape, showing the transitions between different stable conformers. nih.gov This provides a more realistic picture of the molecule's flexibility and average structure in solution.

Furthermore, MD simulations are crucial for understanding solvation effects. They can show how solvent molecules arrange themselves around the solute, forming a "solvation shell." researchgate.net For this compound, this would involve studying the hydrogen bonding between the alcohol group and water molecules, as well as the hydrophobic interactions between the dimethylphenyl group and the surrounding solvent. These interactions can significantly influence the molecule's conformation and reactivity. nih.gov

Quantitative Structure-Property Relationships (QSPR) for Chemical Reactivity and Selectivity

Quantitative Structure-Property Relationship (QSPR) studies aim to find a mathematical relationship between the chemical structure of a molecule and its physical or chemical properties. For this compound, a QSPR model could be developed to predict properties like its boiling point, solubility, or even its reactivity in a particular type of reaction.

This would involve calculating a set of molecular descriptors for this compound and a series of related molecules. These descriptors can be derived from DFT calculations and include electronic properties (like HOMO/LUMO energies, dipole moment), steric properties (like molecular volume and surface area), and topological indices (which describe the connectivity of the atoms). By using statistical methods to correlate these descriptors with experimentally determined properties, a predictive model can be built. Such a model could then be used to estimate the properties of new, yet-to-be-synthesized, related compounds, thereby accelerating the discovery process.

Derivatives and Analogues of 4 2,4 Dimethylphenyl Butan 2 Ol

Design and Synthesis of Structurally Modified Analogues of Arylbutan-2-ols

The synthesis of analogues of 4-(2,4-dimethylphenyl)butan-2-ol can be strategically designed to probe the effects of different structural features. Key synthetic methodologies, such as the Grignard reaction and Friedel-Crafts acylation, are instrumental in accessing these modified structures. chemguide.co.ukvaia.comaroonchande.comlibretexts.orglibretexts.orgdoubtnut.com

The substitution pattern on the phenyl ring significantly influences the electronic and steric properties of the molecule. Analogues with varied substitution can be synthesized to explore these effects. Common synthetic strategies include the Friedel-Crafts acylation of a substituted benzene (B151609) ring followed by reduction, or the Grignard reaction using an appropriately substituted arylmagnesium halide. chemguide.co.ukvaia.comlibretexts.orglibretexts.org

For instance, reacting different isomers of dimethylbenzene (xylene) or chloro-substituted xylenes (B1142099) with a suitable acylating agent under Friedel-Crafts conditions can generate a variety of substituted ketone precursors. libretexts.org Subsequent reduction of these ketones yields the desired arylbutan-2-ol analogues. Alternatively, Grignard reagents prepared from various bromo-dimethylbenzene isomers or chloro-bromo-dimethylbenzene can react with butan-2-one to afford the target alcohols.

Research on related compounds, such as 3-(3,4-dimethylphenyl)butan-2-ol, has demonstrated synthetic routes including the Grignard reaction of 3,4-dimethylbromobenzene with butan-2-one. smolecule.com The aromatic ring in these analogues can undergo further electrophilic substitution reactions like halogenation or nitration. smolecule.com

Table 1: Examples of Arylbutan-2-ol Analogues with Varied Aromatic Substitution
Analogue NameAromatic Substitution PatternPotential Synthetic PrecursorsKey Synthetic Reaction
4-(2,5-Dimethylphenyl)butan-2-ol2,5-Dimethyl2,5-Dimethylbromobenzene and Butan-2-oneGrignard Reaction
4-(3,4-Dimethylphenyl)butan-2-ol3,4-Dimethyl3,4-Dimethylbromobenzene and Butan-2-oneGrignard Reaction smolecule.com
4-(2,6-Dimethylphenyl)butan-2-ol2,6-Dimethyl2,6-Dimethylbromobenzene and Butan-2-oneGrignard Reaction
4-(5-Chloro-2,4-dimethylphenyl)butan-2-ol5-Chloro-2,4-dimethyl1-Bromo-5-chloro-2,4-dimethylbenzene and Butan-2-oneGrignard Reaction

Altering the length and branching of the four-carbon aliphatic chain can impact the molecule's lipophilicity, steric profile, and interaction with biological targets. These modifications are typically achieved by selecting different starting materials in the synthesis.

For example, using a Grignard reagent derived from 2,4-dimethylbromobenzene and reacting it with ketones of varying chain lengths (e.g., propanone, pentan-2-one, hexan-2-one) would result in analogues with shorter or longer aliphatic backbones. Conversely, reacting different alkylmagnesium halides with 4-(2,4-dimethylphenyl)butan-2-one (B13619147) would introduce branching at different positions.

Studies on related branched-chain alcohols, such as 2,4-dimethylpentan-2-ol and 4,4-dimethylpentan-2-ol, provide insights into the synthesis and properties of such structures. nih.govnih.govdoubtnut.comnist.gov For instance, 2,4-dimethylpentan-2-ol can be synthesized from the reaction of pentane (B18724) and methyl acetone (B3395972).

Table 2: Examples of Analogues with Modified Aliphatic Backbones
Analogue NameAliphatic Chain ModificationPotential Synthetic PrecursorsKey Synthetic Reaction
3-(2,4-Dimethylphenyl)propan-1-olShorter chain (C3)(2,4-Dimethylphenyl)magnesium bromide and Ethylene oxideGrignard Reaction
4-(2,4-Dimethylphenyl)pentan-2-olLonger chain (C5)(2,4-Dimethylphenyl)magnesium bromide and Propan-2-oneGrignard Reaction
3-Methyl-4-(2,4-dimethylphenyl)butan-2-olBranched chain(2,4-Dimethylphenyl)magnesium bromide and 3-Methylbutan-2-oneGrignard Reaction
4-(2,4-Dimethylphenyl)-2-methylbutan-2-olBranched chain (gem-dimethyl)1-(2,4-Dimethylphenyl)propan-2-one and Methylmagnesium bromideGrignard Reaction

Stereoisomers and Enantiomeric Derivatives for Chirality Studies

The carbon atom at the 2-position of the butanol chain in this compound is a chiral center, meaning the compound exists as a pair of enantiomers (R and S forms). These stereoisomers can exhibit different biological activities and interactions with other chiral molecules.

The synthesis of specific enantiomers is a key area of study. One common approach is the enantioselective reduction of the precursor ketone, 4-(2,4-dimethylphenyl)butan-2-one. This can be achieved using chiral reducing agents or catalysts that favor the formation of one enantiomer over the other. Phosphine-catalyzed enantioselective reactions have been shown to be effective for similar systems. nih.gov

Once a racemic mixture of the alcohol is produced, the enantiomers can be separated using chiral chromatography techniques. This allows for the isolation and characterization of each pure enantiomer. The study of diastereoisomeric derivatives, such as those formed by reacting the alcohol with a chiral acid, can also facilitate separation and stereochemical assignment. mdpi.com

Preparation of Functionalized Derivatives for Specific Chemical Properties

Introducing new functional groups onto the this compound scaffold can impart specific chemical properties, such as altered reactivity, solubility, or the ability to participate in further chemical transformations.

The secondary alcohol group is a prime site for functionalization. It can be oxidized to the corresponding ketone, 4-(2,4-dimethylphenyl)butan-2-one, using standard oxidizing agents. smolecule.com The hydroxyl group can also be converted into a good leaving group (e.g., by tosylation) to facilitate nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.

The aromatic ring offers another site for modification through electrophilic substitution reactions. The existing dimethyl groups will direct incoming electrophiles primarily to the positions ortho and para to them. Additionally, γ-aminoalcohols, which are structurally related, can be synthesized through Mannich-type reactions, and their subsequent dehydration can lead to allylamines with potential biological activity. mdpi.com

Exploration of Related Spirocyclic and Heterocyclic Systems

The structural framework of this compound and its derivatives can serve as a starting point for the synthesis of more complex ring systems, such as spirocyclic and heterocyclic compounds. These structures are of significant interest in medicinal chemistry due to their presence in many natural products and pharmaceuticals. nih.govrsc.orgmdpi.com

Intramolecular cyclization reactions are a key strategy for constructing these ring systems. For example, a functionalized derivative of this compound, such as one containing a nucleophilic group on the aromatic ring, could undergo cyclization onto the aliphatic chain to form a heterocycle. Research has shown that related compounds, like 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, can undergo intramolecular cyclization to form indolinone derivatives. nih.gov The Prins cyclization is another powerful method for constructing oxygen-containing heterocycles from alkenols. nih.gov

Spiro compounds, which contain two rings connected by a single common atom, can also be accessed from precursors related to this compound. For instance, γ-hydroxyketones, which can be synthesized from the oxidation of the corresponding diol, are known precursors for the synthesis of spiro-γ-lactones. nih.gov Cascade reactions, such as Michael-Michael-aldol sequences, are also employed for the synthesis of complex spiro compounds. rsc.org

Advanced Analytical Methodologies for 4 2,4 Dimethylphenyl Butan 2 Ol Research

Chromatographic Separation Techniques for Complex Mixtures and Isomers

Chromatographic techniques are fundamental in the analysis of 4-(2,4-Dimethylphenyl)butan-2-ol, enabling the separation of the compound from complex reaction mixtures and the resolution of its stereoisomers.

Chiral Chromatography for Enantiomeric Purity Assessment

The presence of a chiral center in this compound means it exists as a pair of enantiomers. These stereoisomers can exhibit different biological activities, making their separation and quantification essential. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. cnr.it The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving the enantiomers of aromatic alcohols. cnr.it The mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve the best resolution.

Table 1: Illustrative Chiral HPLC Method for Phenyl-Substituted Butanols

ParameterCondition
Column Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C
Expected Outcome Baseline separation of the (R)- and (S)-enantiomers

This table presents a typical starting point for method development for the chiral separation of compounds structurally similar to this compound. Actual retention times would need to be determined experimentally.

Advanced Gas Chromatography and High-Performance Liquid Chromatography Applications

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are indispensable tools for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities.

In GC analysis, the volatility of this compound allows for its separation on a capillary column, often with a non-polar or medium-polarity stationary phase. The temperature program is optimized to ensure good resolution of all components in the sample. When coupled with a Flame Ionization Detector (FID), GC provides quantitative information on the purity of the compound.

HPLC, particularly in the reversed-phase mode, is also a powerful technique for the analysis of this aromatic alcohol. A C18 column is commonly used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution is often employed to separate compounds with a wide range of polarities.

Table 2: Typical GC and HPLC Conditions for the Analysis of Aromatic Alcohols

TechniqueParameterCondition
Gas Chromatography (GC) Column DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 100 °C (2 min), then 10 °C/min to 250 °C (5 min)
Detector Flame Ionization Detector (FID)
High-Performance Liquid Chromatography (HPLC) Column C18 (4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water, B: Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 and 254 nm

This table provides general parameters that would serve as a starting point for the analysis of this compound. Method optimization is required for specific applications.

Hyphenated Techniques for Comprehensive Characterization

To obtain detailed structural information and unambiguous identification of this compound and any related impurities, hyphenated techniques that couple a separation method with a spectroscopic detection method are employed. nih.govchemijournal.comsaspublishers.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this purpose. After separation by GC, the components are introduced into a mass spectrometer, which provides information about their molecular weight and fragmentation patterns. This data is invaluable for confirming the structure of the desired product and identifying unknown impurities. The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the butanol side chain. For a similar compound, 4-phenyl-2-butanol (B1222856), a molecular ion peak is observed, providing a reference for what can be expected. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is another crucial hyphenated technique, particularly for less volatile or thermally labile compounds. nih.gov It combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is especially useful for analyzing complex mixtures and for confirming the molecular weight of the separated components.

In-situ Reaction Monitoring Techniques (e.g., spectroscopic methods)

The synthesis of this compound, which can be prepared through a Grignard reaction, can be monitored in real-time using in-situ spectroscopic techniques. This allows for a better understanding of the reaction kinetics, the identification of intermediates, and the determination of the reaction endpoint.

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for monitoring the progress of the Grignard reaction. By immersing a probe directly into the reaction vessel, the disappearance of the carbonyl stretching frequency of the starting aldehyde or ketone and the appearance of new bands corresponding to the formation of the alcohol can be tracked in real-time.

Raman spectroscopy is another powerful in-situ monitoring technique. It provides complementary information to FTIR and is particularly useful for monitoring reactions in aqueous media. The formation of the C-C bond and the consumption of the Grignard reagent can be followed by observing changes in the Raman spectrum.

Table 3: Spectroscopic Methods for In-situ Reaction Monitoring

TechniqueMonitored ParameterExpected Observation
FTIR Spectroscopy Carbonyl (C=O) stretch of starting materialDecrease in intensity over time
O-H stretch of alcohol productIncrease in intensity over time
Raman Spectroscopy C-Mg stretch of Grignard reagentDecrease in intensity over time
Aromatic ring vibrationsChanges in band position and intensity indicating product formation

This table outlines the general principles of using in-situ spectroscopic methods to monitor the synthesis of aromatic alcohols like this compound.

Environmental Chemical Transformations and Fate of 4 2,4 Dimethylphenyl Butan 2 Ol

Photochemical Degradation Pathways in Aqueous and Atmospheric Environments

No specific studies detailing the photochemical degradation of 4-(2,4-Dimethylphenyl)butan-2-ol have been identified. Research on its direct photolysis in water or its indirect degradation by photochemically produced reactive species like hydroxyl radicals in aquatic or atmospheric systems is not present in the available literature. Consequently, its atmospheric half-life, the identity of its transformation products upon exposure to sunlight, and the mechanisms of its photochemical decay remain uncharacterized.

Chemical Hydrolysis and Oxidation Mechanisms in Environmental Matrices

Information regarding the abiotic degradation of this compound through chemical hydrolysis or oxidation is not available. The stability of the compound's ether and alcohol functional groups to hydrolysis under typical environmental pH ranges (4-9) has not been documented. Similarly, no studies were found that investigate its oxidation by common environmental oxidants such as manganese oxides or dissolved oxygen. Therefore, the potential for these chemical transformation pathways to contribute to its attenuation in soil and water is unknown.

Biodegradation by Microorganisms: Elucidation of Chemical Transformation Products and Pathways

A search for literature on the biodegradation of this compound by environmental microorganisms (bacteria or fungi) yielded no specific results. There are no published studies that have isolated microorganisms capable of utilizing this compound as a source of carbon or energy. As a result, no metabolic pathways have been proposed, and no biodegradation products have been identified. The potential for microbial activity to break down this compound in soil, sediment, or water treatment systems has not been evaluated.

Studies on Environmental Persistence and Degradation Kinetics

The complete absence of empirical data on the environmental degradation and fate of this compound highlights a critical knowledge gap. The transformation pathways, rates of degradation, and ultimate environmental sink of this compound are currently undefined. Future research would be necessary to address the topics outlined above to characterize its environmental behavior and potential for persistence.

Advanced Research Applications in Chemical Science Non Biological, Non Clinical

Role as a Building Block in Complex Organic Synthesis

The structural characteristics of 4-(2,4-Dimethylphenyl)butan-2-ol position it as a versatile building block in the synthesis of more complex molecules. The presence of both a hydroxyl group and a dimethylphenyl moiety allows for a range of chemical transformations, rendering it a useful intermediate in multi-step synthetic pathways.

As a chiral molecule, this compound can serve as a precursor for the synthesis of enantiomerically pure compounds. The secondary alcohol functionality is a key feature, allowing it to be used in the generation of other chiral structures. While specific industrial applications of this exact molecule as a chiral auxiliary are not widely reported, its structural motifs are found in well-established chiral auxiliaries. Chiral auxiliaries are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. scentspiracy.comacs.org For instance, the general structure of a phenyl-substituted alcohol is a common feature in auxiliaries used for asymmetric synthesis. dropofodor.com

The synthesis of advanced organic molecules can be conceptualized starting from this compound. The hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions. Alternatively, oxidation of the alcohol would yield the corresponding ketone, 4-(2,4-dimethylphenyl)butan-2-one (B13619147), which can then undergo a variety of carbon-carbon bond-forming reactions. The aromatic ring can also be subject to further electrophilic substitution, although the existing methyl groups will direct incoming substituents to specific positions.

A plausible synthetic application is its use as a starting material for the preparation of more complex chiral ligands or drug intermediates. The general synthetic utility of related phenylbutanol derivatives underscores the potential of this compound in this regard.

The rigid aromatic core and the flexible alkyl chain of this compound make it a potential component in the synthesis of liquid crystals. Liquid crystalline materials are composed of molecules that exhibit a degree of orientational order, and the molecular shape of the constituent molecules is a critical factor in determining the properties of the liquid crystal phase. mdpi.com

While there is no direct literature on the use of this compound in liquid crystal synthesis, structurally similar molecules with substituted phenyl rings are known to be precursors for liquid crystalline materials. nih.gov For example, polymers with phenyl-containing side chains have been investigated for their liquid crystal alignment properties. mdpi.com The introduction of a chiral center, as is present in this compound, could lead to the formation of chiral nematic or smectic liquid crystal phases, which have applications in optical devices. The synthesis of such materials would typically involve the esterification of the alcohol with a mesogenic (liquid-crystal-forming) acid chloride.

Table 1: Potential Liquid Crystal Precursors Based on Phenylbutanol Scaffolds

Precursor StructurePotential Liquid Crystal TypeKey Features
Esterified this compoundChiral Nematic or SmecticChiral center, aromatic core, flexible chain
Polymers with phenylbutanol side chainsSide-chain liquid crystal polymersPolymeric backbone with mesogenic side groups

Application in Catalysis and Organometallic Chemistry

The application of chiral molecules in catalysis is a cornerstone of modern organic synthesis. The enantiomers of this compound could potentially be utilized as ligands for transition metal catalysts or as chiral auxiliaries in asymmetric reactions.

The hydroxyl group of this compound can be deprotonated to form an alkoxide, which can then coordinate to a metal center. rsc.org The resulting metal-alkoxide complex could function as a catalyst. The chiral environment provided by the ligand can influence the stereochemical outcome of reactions catalyzed by the metal center. acs.org

Furthermore, the aromatic ring could be functionalized to introduce other coordinating groups, creating a bidentate or tridentate ligand. Such ligands are highly sought after in organometallic chemistry for their ability to form stable complexes with transition metals and to control the reactivity and selectivity of catalytic processes. libretexts.orgbritannica.com For instance, the introduction of a phosphine (B1218219) group onto the phenyl ring would create a chiral phosphine-alkoxide ligand, which could be effective in asymmetric hydrogenation or cross-coupling reactions.

As mentioned previously, chiral auxiliaries are crucial tools for controlling stereochemistry in organic synthesis. scentspiracy.comacs.org They function by being temporarily attached to a substrate, directing a chemical reaction to occur from a specific direction, and are then removed. dropofodor.com While prominent examples of chiral auxiliaries like Evans oxazolidinones and pseudoephedrine are more complex, the fundamental principle of using a chiral molecule to induce diastereoselectivity is applicable to this compound.

The alcohol could be esterified with a prochiral carboxylic acid. The resulting diastereomeric esters could then be separated, or the chiral auxiliary could direct a subsequent reaction, such as an enolate alkylation, before being cleaved to yield an enantiomerically enriched product. The steric bulk of the 2,4-dimethylphenyl group would likely play a significant role in the diastereoselectivity of such a process.

Fundamental Structure-Property Relationship Studies in Chemical Disciplines

The study of how a molecule's structure influences its physical and chemical properties is a fundamental aspect of chemistry. This compound provides an interesting case study for such investigations, particularly concerning its spectroscopic properties and its potential odor.

The spectroscopic properties of a molecule provide a fingerprint that is directly related to its chemical structure. For this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would reveal key structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methyl groups on the ring, the methylene (B1212753) protons of the butane (B89635) chain, the methine proton adjacent to the hydroxyl group, and the terminal methyl group. The chemical shifts and coupling patterns of these signals would confirm the connectivity of the molecule. For example, the methine proton would appear as a multiplet due to coupling with the adjacent methylene and methyl protons. docbrown.info

¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. The carbon attached to the hydroxyl group would be shifted downfield, and the aromatic carbons would appear in the characteristic aromatic region of the spectrum. docbrown.info

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key Features
¹H NMRAromatic protons (~7.0 ppm), methine proton (~3.8 ppm), ring methyls (~2.3 ppm), chain methyls (~1.2 ppm)
¹³C NMRCarbonyl carbon (if oxidized, ~210 ppm), C-O carbon (~70 ppm), aromatic carbons (125-140 ppm), alkyl carbons (10-40 ppm)
IR SpectroscopyO-H stretch (~3300 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), C=C aromatic stretches (~1600, 1450 cm⁻¹)
Mass SpectrometryMolecular ion peak (M⁺), fragmentation patterns corresponding to loss of water, methyl, and other alkyl fragments

The relationship between a molecule's structure and its odor is a complex and fascinating area of chemical research. Alcohols, in particular, are known to have a wide range of scents. scentspiracy.com The odor of a molecule is determined by its volatility, size, shape, and the presence of specific functional groups that can interact with olfactory receptors.

Future Perspectives and Emerging Research Avenues

Unexplored Synthetic Pathways and Methodologies for Enantiopure Synthesis

The generation of single-enantiomer chiral alcohols is a cornerstone of modern organic synthesis, particularly for pharmaceutical and materials science applications. While methods for producing racemic 4-(2,4-Dimethylphenyl)butan-2-ol exist, the development of efficient, enantioselective syntheses remains an open and critical challenge. Future research should focus on moving beyond classical resolution techniques towards more elegant and atom-economical asymmetric catalytic methods.

Biocatalysis in Green Solvents: A highly promising and underexplored avenue is the use of biocatalysts. The asymmetric reduction of the corresponding ketone, 4-(2,4-dimethylphenyl)butan-2-one (B13619147), using whole-cell systems or isolated enzymes offers significant potential. Research has demonstrated that baker's yeast (Saccharomyces cerevisiae) can effectively reduce various aryl ketones with high enantioselectivity. researchgate.net A key emerging area is the use of Natural Deep Eutectic Solvents (NADES) as an alternative to traditional aqueous or organic media. researchgate.net These green solvents have been shown to enhance both the conversion and enantioselectivity of yeast-mediated reductions, offering a sustainable and potentially more effective synthetic route. researchgate.net Investigating a matrix of different yeast strains (e.g., Saccharomyces cerevisiae, Geotrichum candidum) and NADES compositions could unlock a highly efficient pathway to either the (R) or (S) enantiomer of this compound.

Asymmetric Hydrogenation and Transfer Hydrogenation: Catalytic asymmetric hydrogenation and transfer hydrogenation are powerful tools for the enantioselective reduction of prochiral ketones. This would involve developing or screening chiral transition metal catalysts, typically based on ruthenium, rhodium, or iridium, complexed with chiral ligands (e.g., BINAP, DuPhos, Noyori-type ligands). The electronic and steric properties of the 2,4-dimethylphenyl group would significantly influence catalyst-substrate interactions, making this a non-trivial but potentially rewarding area for catalyst design and optimization.

Enantioselective Alkylation: An alternative to ketone reduction involves the enantioselective addition of an ethyl nucleophile to 2,4-dimethylphenylacetone. Methodologies using chiral catalysts to control the addition of organozinc, Grignard, or other organometallic reagents could provide access to the enantiopure tertiary alcohol. mdpi.comorganic-chemistry.org For instance, the development of catalytic systems for the enantioselective addition of alkylzirconium reagents, generated in situ from alkenes, to aldehydes presents a versatile strategy that could be adapted for ketones. mdpi.com

Table 1: Potential Unexplored Methodologies for Enantiopure Synthesis
MethodologyKey Reagents/CatalystsPotential AdvantagesResearch Focus
Biocatalytic ReductionS. cerevisiae, G. candidum; Natural Deep Eutectic Solvents (NADES)High enantioselectivity, mild conditions, environmentally benign ("green chemistry"). researchgate.netScreening of various yeast strains and NADES compositions to optimize conversion and enantiomeric excess (ee).
Asymmetric Transfer HydrogenationRu-, Rh-, Ir-based catalysts with chiral ligands (e.g., Ts-DPEN)High turnover numbers, operational simplicity, well-established principles.Design or selection of a ligand that accommodates the steric bulk of the 2,4-dimethylphenyl group.
Enantioselective AlkylationOrganozinc or Alkylzirconium reagents; Chiral amino-alcohol ligands (e.g., MIB). mdpi.comorganic-chemistry.orgBuilds the chiral center and carbon skeleton simultaneously.Developing a catalytic system that effectively controls the facial selectivity of addition to the precursor ketone.

Discovery of Novel Chemical Reactions and Transformations Involving the Compound

The reactivity of this compound is largely defined by its two key functional regions: the secondary hydroxyl group and the electron-rich aromatic ring. Research into novel transformations could reveal new synthetic utilities for this molecule.

Advanced Oxidation Reactions: While simple oxidation to the corresponding ketone is a straightforward transformation, more advanced and selective oxidation reactions remain unexplored. For example, photocatalytic oxidation using novel composite materials, such as multi-walled carbon nanotubes combined with phthalocyanine (B1677752) complexes, could offer a green and highly efficient method under mild conditions. ajol.info Furthermore, investigations into oxidative C-H functionalization at positions on the butyl chain, directed by the hydroxyl group, could lead to the synthesis of novel, more complex derivatives.

Dehydration and Subsequent Functionalization: Acid-catalyzed or metal-catalyzed dehydration of the alcohol would lead to a mixture of isomeric butenyl-dimethylbenzene derivatives. Studying the regioselectivity of this elimination reaction and developing conditions to favor a single alkene isomer is a worthwhile pursuit. These resulting alkenes are valuable intermediates for a host of other reactions, including dihydroxylation, epoxidation, or polymerization, opening a gateway to new classes of compounds and materials derived from the parent alcohol.

Aromatic Ring Transformations: The 2,4-dimethylphenyl moiety is activated towards electrophilic aromatic substitution. The directing effects of the two methyl groups and the alkyl side chain would likely guide incoming electrophiles to the C5 and C3 positions. Exploring reactions such as nitration, halogenation, or Friedel-Crafts acylation under controlled conditions could produce a library of functionally diverse derivatives. The challenge lies in controlling the regioselectivity and avoiding side reactions, which itself is a fundamental research question.

Advanced Computational Insights into Reactivity and Selectivity

Computational chemistry provides a powerful lens through which to predict and understand the behavior of molecules, often guiding experimental work and saving significant laboratory resources. For this compound, there is a complete absence of computational studies, representing a significant opportunity.

A blueprint for such an investigation can be found in detailed computational studies of analogous molecules like 4-(4-hydroxyphenyl)-butan-2-one (Raspberry Ketone). nih.govulster.ac.uk Using a similar approach, a comprehensive in silico analysis of this compound could be undertaken.

Key areas for computational investigation include:

Thermochemistry: Using high-accuracy composite methods like ccCA-CBS-2 to calculate the standard enthalpy of formation (ΔfH°), providing fundamental thermodynamic data. nih.govulster.ac.uk

Conformational Analysis: Scanning the potential energy surface by rotating key dihedral angles to identify the global minimum energy conformer and understand the molecule's preferred three-dimensional structure. This is crucial for understanding its interaction with catalysts and enzymes.

Reactivity Indices: Employing Density Functional Theory (DFT) to analyze the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap provides an indication of chemical reactivity, while the spatial distribution of these orbitals can predict the most likely sites for nucleophilic and electrophilic attack. nih.govulster.ac.uk

Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the experimental characterization of the compound and its reaction products.

Table 2: Proposed Computational Studies and Their Scientific Value
Computational MethodProperty to be CalculatedScientific Objective
DFT (e.g., M06-2X/def2-TZVPP)Frontier Molecular Orbitals (HOMO/LUMO), Electrostatic Potential MapPredict sites of electrophilic/nucleophilic attack; understand overall reactivity. ulster.ac.uk
Composite Methods (e.g., ccCA-CBS-2)Enthalpy of Formation (ΔfH°)Provide fundamental, high-accuracy thermochemical data for the compound. nih.gov
Potential Energy Surface ScanRotational barriers, stable conformersElucidate the 3D structure and flexibility, which impacts catalytic interactions.
QM/MM or DFT with Solvation ModelTransition State Energies for Enantioselective SynthesisExplain the origin of stereoselectivity in catalytic reactions and guide catalyst improvement.

Interdisciplinary Research Opportunities within the Chemical Sciences

The study of this compound is not confined to synthetic and theoretical organic chemistry but can extend into broader interdisciplinary fields.

Chemical Physics: The nexus of chemistry and physics can be explored by studying the fundamental physical properties of this chiral molecule. Advanced spectroscopic techniques, such as vibrational circular dichroism (VCD) or Raman optical activity (ROA), could be used to probe its absolute configuration and conformational preferences in solution. These experimental results, when paired with the DFT calculations described above, provide a powerful method for structural elucidation. Molecular dynamics simulations could be employed to study its behavior in different solvent environments or its interaction with surfaces and interfaces, which is relevant to its potential use in materials or as a chiral stationary phase in chromatography.

Theoretical Organic Chemistry: Beyond the predictive studies mentioned earlier, theoretical organic chemistry can be used to investigate the detailed mechanisms of its potential reactions. For example, modeling the transition states for the enantioselective reduction of the precursor ketone within a model enzyme active site could provide profound insights into the origins of biocatalytic selectivity. researchgate.net Similarly, calculating the reaction pathways for electrophilic aromatic substitution could definitively predict the regiochemical outcome, resolving ambiguities before extensive experimental work is undertaken. mdpi.com These studies contribute not only to understanding the specific chemistry of this compound but also to the broader fundamental principles of reactivity and selectivity in organic chemistry.

Q & A

Q. What are the established synthetic pathways for 4-(2,4-Dimethylphenyl)butan-2-ol, and what critical reaction parameters must be optimized?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation of 2,4-dimethylbenzene with a suitable alkene precursor, followed by selective reduction of the resulting ketone intermediate. For reduction, lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0–5°C is commonly used to preserve stereochemical integrity . Key parameters include:
  • Temperature control to avoid over-reduction or side reactions.
  • Solvent polarity to stabilize intermediates (e.g., THF for polar aprotic conditions).
  • Catalyst stoichiometry (e.g., AlCl₃ for Friedel-Crafts).
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>75%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :
  • ¹H NMR : Key signals include the hydroxyl proton (δ 1.5–2.0 ppm, broad singlet) and aromatic protons (δ 6.8–7.2 ppm, multiplet for 2,4-dimethyl substitution) .
  • ¹³C NMR : The quaternary carbon adjacent to the hydroxyl group appears at δ 70–75 ppm, while aromatic carbons range from δ 125–140 ppm .
  • Mass Spectrometry (MS) : Look for a molecular ion peak at m/z 192 (C₁₂H₁₆O⁺) and fragmentation patterns indicative of alcohol dehydration (e.g., loss of H₂O, m/z 174) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives across studies?

  • Methodological Answer : Contradictions often arise from variability in assay conditions or compound purity. To resolve these:
  • Standardize bioassays : Use cell lines with validated sensitivity (e.g., HEK-293 for receptor-binding studies) and replicate experiments under controlled oxygen levels (5% CO₂) .
  • Purity verification : Employ HPLC with UV/Vis detection (C18 column, acetonitrile/water mobile phase) to confirm >95% purity .
  • Comparative studies : Benchmark against structurally similar compounds (e.g., 4-phenylbutan-2-ol analogs) to isolate substituent effects .

Q. What mechanistic strategies can prevent competing side reactions (e.g., oxidation or dimerization) during the synthesis of this compound?

  • Methodological Answer :
  • Protecting groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride during Friedel-Crafts steps to avoid unwanted oxidation .
  • Inert atmosphere : Conduct reactions under argon/nitrogen to minimize oxidation of the alcohol to ketone intermediates.
  • Low-temperature quenching : After reduction, slowly acidify the reaction mixture (pH 5–6) to prevent dimerization via aldol condensation .

Q. How does the stereoelectronic environment of this compound influence its reactivity in catalytic applications?

  • Methodological Answer : The ortho-dimethyl groups on the phenyl ring create steric hindrance, directing electrophilic attacks to the para position . In catalytic cycles (e.g., palladium-mediated cross-coupling):
  • Coordination studies : Use X-ray crystallography or DFT calculations to map ligand-metal interactions (e.g., Pd-O bonding at the hydroxyl site) .
  • Solvent effects : Polar solvents (e.g., DMF) enhance nucleophilicity of the hydroxyl group, accelerating transmetallation steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.